molecular formula C7H4ClFO4S B1349419 5-(Chlorosulfonyl)-2-fluorobenzoic acid CAS No. 37098-75-2

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No. B1349419
CAS RN: 37098-75-2
M. Wt: 238.62 g/mol
InChI Key: CISMZCVQNVNWJW-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a chemical compound with the linear formula C7H4Cl2O4S . It is a derivative of benzoic acid, which has been substituted with a chlorosulfonyl group and a fluorine atom .


Chemical Reactions Analysis

Chlorosulfonyl isocyanate, a compound with similar functional groups, is known to undergo several reactions. It can participate in [2+2]-cycloaddition to give the sulfonamide. The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide . It can also undergo cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, and convert primary alcohols to carbamates .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Chlorosulfonyl)-2-fluorobenzoic acid finds applications in various chemical synthesis processes. For instance, Mongin and Schlosser (1996) demonstrated its use in regioselective ortho-lithiation of fluoroarenes, showcasing its role in producing chloro and bromo substituted fluoroarenes (Mongin & Schlosser, 1996). Similarly, Křupková et al. (2013) discussed the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block in solid-phase synthesis for creating various heterocyclic scaffolds, highlighting its utility in organic synthesis (Křupková, Funk, Soural, & Hlaváč, 2013).

Medicinal Chemistry and Drug Synthesis

In the field of medicinal chemistry, this compound has been involved in the synthesis of various pharmaceuticals. For example, Xiong Jing (2010) synthesized 2-(5-fluorouracil-1-yl-acetamido) acetic acid, a derivative with potential pharmaceutical applications, using a process that could involve similar fluoroarene compounds (Xiong Jing, 2010).

Applications in Organic and Inorganic Material Synthesis

Further, in the synthesis of organic andinorganic materials, compounds like 5-(Chlorosulfonyl)-2-fluorobenzoic acid play crucial roles. For instance, Guo et al. (2018) described a continuous-flow process for the synthesis of 2,4-Dichloro-5-fluorobenzoic Acid, emphasizing the role of similar compounds in industrial chemical processes (Guo, Yu, & Yu, 2018). Additionally, Yin Jian-zhong (2010) highlighted the optimization of synthesizing Methyl 2-amino-5-fluorobenzoate, a compound structurally related to 5-(Chlorosulfonyl)-2-fluorobenzoic acid, indicating its significance in chemical synthesis (Yin Jian-zhong, 2010).

Biological and Environmental Applications

Applications in Developing New Plant Protection Agents

5-(Chlorosulfonyl)-2-fluorobenzoic acid and its derivatives may also find use in agricultural chemistry. Silverman et al. (2005) explored the activity of salicylates, including fluorinated and chlorinated derivatives, in inducing plant defenses against pathogens, implying the potential use of 5-(Chlorosulfonyl)-2-fluorobenzoic acid in developing new plant protection agents (Silverman, Petracek, Heiman, Fledderman, & Warrior, 2005)

Safety And Hazards

The safety data sheet for a similar compound, 5-(Chlorosulfonyl)-2-methoxybenzoic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISMZCVQNVNWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346038
Record name 5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-fluorobenzoic acid

CAS RN

37098-75-2
Record name 5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-chlorosulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

o-Fluorobenzoic acid is reacted with chlorosulfonic acid by the method of Example 1 to form 2-fluoro-5-chlorosulfonylbenzoic acid. This is reacted with 3,5-dimethylpiperidine by the method of Example 1 to form 2-fluoro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid. This product (0.0015 mole) is heated to 60° C. with diethylamine (10 ml.) and ethanol (3.0 ml.) to form a clear solution, and the reaction mixture is then heated at reflux temperature for 24 hours. The resulting brown solid is filtered off, dissolved in 1 N NaOH, washed twice with water, and the product precipitated by the addition of concentrated HCl. Recrystallization from diethyl ether replaced by isopropyl ether yields the product, m.p. 139.5°-140° C.
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Synthesis routes and methods II

Procedure details

Commercially available 2-fluorobenzoic acid (75 g, 0.54 Mol) was added to chlorosulphonic acid (320 g) over 15 minutes, stirred for 30 minutes then heated to 90° C. for 4½ hrs. Once cool, the reaction was quenched onto ice/water (1.5 kg/324 ml) and granulated for 1 hr. The precipitated product was filtered, water washed and dried at 50° C. under vacuo to give the title compound (99.7 g, 78.1%) as a white solid.
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75 g
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320 g
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Yield
78.1%

Synthesis routes and methods III

Procedure details

5-(Chlorosulfonyl)-2-fluorobenzoic acid was prepared from 2-fluorobenzoic acid using a Biotage Initiator 8 microwave set to high absorbance as follows. Using conditions described, the reaction typically reached a pressure of 12 barr. The pressure was reduced to 3 barr after cooling and was vented prior to decapping the reaction vessel. To a 5 ml Biotage microwave reaction tube was added 2-fluorobenzoic acid (0.5 g, 3.57 mmol) and a Teflon covered magnetic stir-bar. To this was added 2 ml of chlorosulfuric acid. The vessel was capped and heated to 200° C. for 3.25 min. After cooling to room temperature, the remaining pressure was vented into a 50 ml syringe and discharged into 30 ml 1M NaOH. Reaction was quenched by adding dropwise to 30 ml of crushed ice. The solid product was collected by vacuum filtration, washed with water (5 ml, 3×) and air-dried under vacuum for 2 h, yielding 5-(chlorosulfonyl)-2-fluorobenzoic acid as a light yellow solid.
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0.5 g
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2 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GA Barcan, JJ Conde, MK Mokhallalati… - … Process Research & …, 2019 - ACS Publications
GSK2981278A (1) is a RORγ inverse agonist used as a potential topical nonsteroidal therapy for psoriasis. New synthesis of 1 was developed based on a S N Ar reaction of (tetrahydro-…
Number of citations: 7 pubs.acs.org
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
The nucleotide exchange factor Son of Sevenless (SOS) catalyzes the activation of RAS by converting it from its inactive GDP-bound state to its active GTP-bound state. Recently, we …
Number of citations: 18 pubs.acs.org
G Ouvry, N Atrux‐Tallau, F Bihl, A Bondu… - …, 2018 - Wiley Online Library
… Sulfonamide 39 was prepared from 20 and commercially available 5-chlorosulfonyl-2-fluorobenzoic acid followed by chlorodehydration. Indazolone analogue 10 c was prepared by …
K Vandyck, G Rombouts, B Stoops… - Journal of Medicinal …, 2018 - ACS Publications
Small molecule induced hepatitis B virus (HBV) capsid assembly modulation is considered an attractive approach for new antiviral therapies against HBV. Here we describe efforts …
Number of citations: 44 pubs.acs.org
O Sari, S Boucle, BD Cox, T Ozturk, OO Russell… - European journal of …, 2017 - Elsevier
The synthesis of novel series of sulfamoylbenzamides as HBV capsid assembly effector is reported. The structure was divided into five parts which were independently modified as part …
Number of citations: 60 www.sciencedirect.com
RM Shlenev, SI Filimonov, AV Tarasov… - Russian Journal of …, 2016 - Springer
… A mixture of 6 g of 5-chlorosulfonyl-2-fluorobenzoic acid (1a), 10 mL of thionyl chloride, and 2 drops of DMF was heated under reflux until hydrogen chloride no longer evolved. Excess …
Number of citations: 2 link.springer.com
E Pinard, A Alanine, D Alberati, M Bender… - Journal of medicinal …, 2010 - ACS Publications
The GlyT1 transporter has emerged as a key novel target for the treatment of schizophrenia. Herein, we report on the optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine …
Number of citations: 181 pubs.acs.org

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